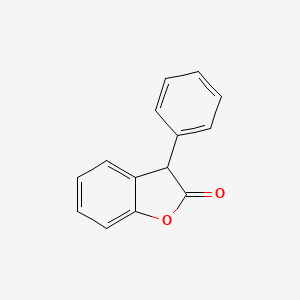

3-Phenyl-2-benzofuranone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-2-benzofuranone is an organic compound with the molecular formula C₁₄H₁₀O₂. It is a member of the benzofuran family, which is characterized by a benzene ring fused to a furan ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3-Phenyl-2-benzofuranon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Benzoldiolen und -triolen mit Bromphenyl-acetonitril, um ein Imin-Derivat zu erhalten, das dann mit Salzsäure zu einem Keton umgewandelt und mit Natriumacetat cyclisiert wird . Ein weiteres Verfahren beinhaltet die goldkatalysierte Cycloisomerisierung von o-Alkinylphenolen mit Alkoholen oder Säuren .

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-Phenyl-2-benzofuranon beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, spielen eine entscheidende Rolle für die Effizienz des Produktionsprozesses .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Phenyl-2-benzofuranon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur und Eigenschaften der Verbindung für verschiedene Anwendungen zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können mit Reagenzien wie Halogenen und Alkylierungsmitteln durchgeführt werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

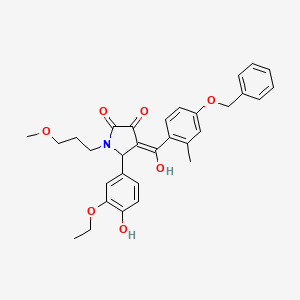

3-Phenyl-2-benzofuranon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Medizin: Es hat potentielle therapeutische Anwendungen, darunter Antikrebs- und antivirale Behandlungen.

Industrie: Die Verbindung wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Phenyl-2-benzofuranon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird seine Antitumoraktivität auf seine Fähigkeit zurückgeführt, das Zellwachstum zu hemmen und die Apoptose von Krebszellen zu induzieren. Die antibakteriellen Eigenschaften der Verbindung sind mit ihrer Fähigkeit verbunden, bakterielle Zellmembranen zu stören und essentielle Enzyme zu hemmen .

Ähnliche Verbindungen:

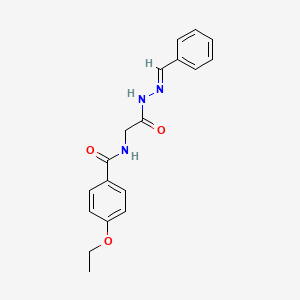

2-Phenylbenzofuran: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in den chemischen Eigenschaften und biologischen Aktivitäten führt.

Benzofuran-3-carbohydrazid: Bekannt für seine antimikrobiellen Eigenschaften.

Benzofuran-2-carbonsäure: Wird bei der Synthese verschiedener Pharmazeutika verwendet.

Einzigartigkeit: 3-Phenyl-2-benzofuranon zeichnet sich durch seine einzigartige Kombination aus einem Benzolring und einem Furanring aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Vielseitigkeit bei der Durchführung verschiedener chemischer Reaktionen und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of 3-Phenyl-2-benzofuranone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzofuran: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

Benzofuran-3-carbohydrazide: Known for its antimicrobial properties.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 3-Phenyl-2-benzofuranone stands out due to its unique combination of a benzene ring and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

3117-37-1 |

|---|---|

Molekularformel |

C14H10O2 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

3-phenyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |

InChI-Schlüssel |

NANGQJICIOUURV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)

![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)